molecular formula C19H21N3O4 B13119401 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate

4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate

Cat. No.: B13119401
M. Wt: 355.4 g/mol
InChI Key: JCPCPCPOWLXCJB-UHFFFAOYSA-N
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Description

4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate is a complex organic compound with a unique structure that combines a pyridine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated precursor under the influence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles like amines and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine hydrochloride
  • 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine sulfate

Uniqueness

4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate is unique due to its specific combination of a pyridine ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

oxalic acid;4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine

InChI

InChI=1S/C17H19N3.C2H2O4/c18-11-5-3-8-14-13-7-1-2-9-15(13)20-17(14)16-10-4-6-12-19-16;3-1(4)2(5)6/h1-2,4,6-7,9-10,12,20H,3,5,8,11,18H2;(H,3,4)(H,5,6)

InChI Key

JCPCPCPOWLXCJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCCCN.C(=O)(C(=O)O)O

Origin of Product

United States

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